2-Nitro-4-thiocyanatoaniline

Description

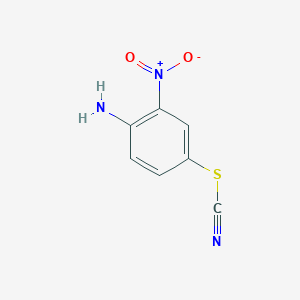

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-nitrophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHIBBGKKRYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037038 | |

| Record name | 2-Nitro-4-thiocyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-45-7 | |

| Record name | 4-Amino-3-nitrophenyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-thiocyanatoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-thiocyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrophenyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-THIOCYANATOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R584ZAAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-thiocyanatoaniline (CAS: 54029-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-thiocyanatoaniline, with the CAS number 54029-45-7, is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of benzimidazole-based anthelmintic drugs, most notably albendazole and fenbendazole. Its trifunctional nature, featuring nitro, thiocyanato, and amino groups on an aniline backbone, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data, and its established application in pharmaceutical manufacturing. While direct biological activity data for this compound is not extensively documented, its structural motifs suggest a potential for biological interactions, a subject of ongoing interest.

Physicochemical Properties

This compound is a yellow solid at room temperature.[1] Its core physicochemical and computational data are summarized in the tables below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 54029-45-7 | [2] |

| Molecular Formula | C₇H₅N₃O₂S | [2] |

| Molecular Weight | 195.20 g/mol | [2] |

| Melting Point | 113 °C (lit.) | [3] |

| Appearance | Yellow Solid | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| IUPAC Name | 2-nitro-4-thiocyanatobenzenamine | [4] |

| Synonyms | 4-amino-3-nitrophenyl thiocyanate, TCN, Albendazole Impurity 5 | [2][4] |

| Computational Data | Value | Reference(s) |

| InChI Key | QUWHIBBGKKRYFW-UHFFFAOYSA-N | [3] |

| SMILES | Nc1ccc(SC#N)cc1--INVALID-LINK--=O | [3] |

| Topological Polar Surface Area (TPSA) | 92.95 Ų | [5] |

| logP | 1.75018 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bonds | 2 | [5] |

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the aromatic protons of this compound show distinct signals. The proton assignments and their chemical shifts are detailed in the table below.[6]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.40 | d | 2.4 |

| H-5 | ~7.56 | dd | 8.8, 2.4 |

| H-6 | ~6.91 | d | 8.8 |

| -NH₂ | ~6.38 | s | N/A |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the thiocyanate group (-SCN) typically appears around 110.7 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M⁺] is observed at a mass-to-charge ratio (m/z) of 195, which corresponds to the molecular formula C₇H₅N₃O₂S.[6] Common fragmentation patterns can provide further structural verification.[6]

Experimental Protocols: Synthesis

The most common and well-documented method for synthesizing this compound is through the direct electrophilic thiocyanation of o-nitroaniline.

Synthesis from o-Nitroaniline using Ammonium Thiocyanate and Bromine

This procedure involves the in-situ generation of thiocyanogen, which then reacts with o-nitroaniline.

Experimental Protocol:

-

To a well-stirred mixture of 108 g of o-nitroaniline and 128 g of ammonium thiocyanate in 400 ml of acetic acid, a solution of 128 g of bromine in 160 ml of acetic acid is added dropwise. The temperature of the reaction mixture should be maintained below 20°C during the addition.[7]

-

The mixture is then stirred for 4 hours at room temperature.[7]

-

After the stirring period, the reaction mixture is poured into 4 liters of water.[7]

-

The resulting yellow solid is collected by filtration and then recrystallized from ethanol to yield the final product.[7]

Synthesis from o-Nitroaniline using Sodium Thiocyanate and Bromine

A similar procedure can be followed using sodium thiocyanate.

Experimental Protocol:

-

A stirred mixture of 82.5 g of o-nitroaniline, 180 g of dry sodium thiocyanate, and 1 liter of acetic acid is treated at 11-12°C with a solution of 96.5 g of bromine in 100 ml of acetic acid.[4]

-

Stirring is continued for an additional hour at 11-12°C.[4]

-

The mixture is then allowed to warm to 15°C and is poured into 3.5 liters of water.[4]

-

The resulting yellow solid is filtered, washed with water, and then dissolved in 1 liter of acetone.[4]

-

The acetone solution is filtered, and the filtrate is evaporated to yield this compound.[4]

Role in Drug Development: Synthesis of Albendazole

This compound is a key starting material in the industrial synthesis of albendazole, a broad-spectrum anthelmintic. The synthesis involves a multi-step process where the thiocyanate group is transformed, and the nitro group is reduced to form the benzimidazole ring system.

The anthelmintic activity of albendazole arises from its ability to inhibit the polymerization of tubulin, a crucial protein for microtubule formation in parasitic worms.[4][7] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite. While this compound is a precursor to this active molecule, there is currently no direct evidence to suggest that it possesses the same mechanism of action.[7]

Biological Activity and Potential Applications

The biological profile of this compound itself is not extensively characterized in publicly available literature. However, the presence of the nitro and thiocyanate functional groups suggests a potential for antimicrobial activity. Nitroaromatic compounds are known to exhibit a broad range of biological activities, including antibacterial and antiparasitic effects.[7] The mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species.

Furthermore, the thiocyanate group could potentially interact with biological macromolecules, for instance, through covalent modification of cysteine residues in enzymes.[7] While these are plausible mechanisms, specific studies, such as the determination of minimum inhibitory concentrations (MICs) against various microbes or enzyme inhibition assays (e.g., IC₅₀ values), for this compound have not been reported.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS: 54029-45-7) is a well-characterized chemical intermediate with a primary and vital role in the pharmaceutical industry, particularly in the synthesis of anthelmintic drugs. Its physicochemical properties, spectral data, and synthetic routes are well-established, providing a solid foundation for its use in research and development. While its direct biological activities are not yet fully elucidated, its chemical structure suggests potential for further investigation, particularly in the area of antimicrobial research. This guide serves as a comprehensive technical resource for professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 2-Nitro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Nitro-4-thiocyanatoaniline, a key chemical intermediate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Molecular Data

This compound, with the CAS Number 54029-45-7, is a significant compound primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents, most notably the anthelmintic drug Albendazole.[1] Its chemical structure incorporates a nitro group, a thiocyanate group, and an aniline moiety, making it a versatile building block in organic chemistry.

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂S | [2][3][4] |

| Molecular Weight | 195.20 g/mol | [2][3][4] |

| IUPAC Name | This compound | [5] |

| CAS Number | 54029-45-7 | [2][3][4] |

| Appearance | Yellow Solid Crystalline Powder | [6][7] |

| Melting Point | 113-114 °C | [8] |

| SMILES String | C1=CC(=C(C=C1SC#N)--INVALID-LINK--[O-])N | [5] |

| InChI Key | QUWHIBBGKKRYFW-UHFFFAOYSA-N | [8] |

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a thiocyanate group (-SCN). The SMILES string C1=CC(=C(C=C1SC#N)--INVALID-LINK--[O-])N provides a 2D representation of its atomic connectivity.

Caption: 2D molecular structure of this compound.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is well-documented and typically involves the electrophilic thiocyanation of o-nitroaniline. Several methods have been reported, and two common protocols are detailed below.

Protocol 1: Thiocyanation using Sodium Thiocyanate and Bromine

This method involves the reaction of o-nitroaniline with sodium thiocyanate in the presence of bromine.

Materials:

-

o-Nitroaniline

-

Dry Sodium Thiocyanate (NaSCN)

-

Acetic Acid (glacial)

-

Bromine (Br₂)

-

Acetone

-

Water

Procedure:

-

A stirred mixture of o-nitroaniline (82.5 g) and dry sodium thiocyanate (180 g) in acetic acid (1 liter) is prepared.

-

The mixture is cooled to 11-12 °C.

-

A solution of bromine (96.5 g) in acetic acid (100 ml) is added to the stirred mixture while maintaining the temperature at 11-12 °C.

-

Stirring is continued for an additional hour at the same temperature.

-

The reaction mixture is then allowed to warm to 15 °C and poured into water (3.5 liters).

-

The resulting yellow solid is filtered off and washed with water.

-

The crude product is dissolved in acetone (1 liter), and the solution is filtered.

-

The filtrate is evaporated to yield this compound (107 g), with a melting point of 110-112 °C.[9]

Protocol 2: Thiocyanation using Ammonium Thiocyanate and Chlorine

This alternative protocol utilizes ammonium thiocyanate and chlorine gas for the thiocyanation reaction.

Materials:

-

o-Nitroaniline

-

Ammonium Thiocyanate (NH₄SCN)

-

Methanol

-

Chlorine (Cl₂) gas

Procedure:

-

o-Nitroaniline (27.63 g) and ammonium thiocyanate (15.99 g) are added to methanol (120 g) in a four-necked flask.

-

The mixture is stirred to ensure uniformity.

-

Chlorine gas is bubbled through the reaction mixture while maintaining the temperature at 15 °C.

-

The reaction is allowed to proceed for 4 hours.

-

After the reaction is complete, the mixture is filtered to obtain the solid product, 4-thiocyano-2-nitroaniline (36.88 g), with a reported yield of 94.45%.[10]

Caption: Experimental workflows for the synthesis of this compound.

Biological Significance and Applications

The primary biological relevance of this compound is its role as a key intermediate in the synthesis of Albendazole, a broad-spectrum anthelmintic agent.[1] Albendazole functions by inhibiting the polymerization of tubulin, which disrupts microtubule formation in parasitic worms.[1] While this compound is crucial for the synthesis of this and other biologically active molecules, there is limited information in the public domain regarding its direct biological effects or its interaction with specific signaling pathways. The functional groups present in the molecule, such as the nitro and thiocyanate groups, suggest potential for biological activity, but this has not been extensively studied.[1]

It is also used in the preparation of fenbendazole intermediate 2-nitro-4-thiophenyl aniline.[10] Furthermore, it serves as a reactant in the preparation of 4-amino-3,4'-dinitrodiphenyl sulfide.[11]

Due to the lack of documented direct involvement in specific biological signaling cascades, a signaling pathway diagram for this compound cannot be provided at this time. Research into the direct biological activities of this compound could be a potential area for future investigation.

References

- 1. This compound|Albendazole Impurity 5 Supplier [benchchem.com]

- 2. 2-硝基-4-硫氰基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Nitro-4-thiocyanato Aniline - SRIRAMCHEM [sriramchem.com]

- 4. porwal.net [porwal.net]

- 5. 4-Amino-3-nitrophenyl thiocyanate | C7H5N3O2S | CID 104677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. theclinivex.com [theclinivex.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Nitro-4-thiocyanatoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitro-4-thiocyanatoaniline, a key intermediate in the synthesis of various pharmaceutical compounds, most notably albendazole.[1][2] Understanding the solubility of this compound is critical for its synthesis, purification, and downstream applications in drug development processes. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes relevant chemical synthesis and experimental workflows.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For this compound, a polar molecule, its solubility is expected to be higher in polar organic solvents.

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative assessments consistently report its solubility in dimethyl sulfoxide (DMSO) and slight solubility in methanol.[3][4][5][6][7]

For the purposes of process development and experimental design, the following table summarizes the available qualitative solubility information. Researchers are encouraged to determine quantitative solubility data for their specific solvent systems using the protocols outlined in this guide.

| Organic Solvent | IUPAC Name | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble[3][4][5][6][7] |

| Methanol | Methanol | Slightly Soluble[3][4][5][6][7] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound. These protocols are based on established methods for solubility measurement of organic compounds.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue.

Materials:

-

This compound (solid, purity >95%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle. For solvents where settling is slow, centrifugation can be used to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven or a vacuum desiccator at a temperature that will evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, re-weigh the vial containing the solid residue.

-

Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken] x 100

Visualizations

Synthesis of this compound

The most common laboratory synthesis of this compound involves the electrophilic thiocyanation of o-nitroaniline.[1][8] The following diagram illustrates the typical reaction workflow.

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility as described in the experimental protocol.

Caption: Gravimetric solubility determination workflow.

Conclusion

References

- 1. This compound|Albendazole Impurity 5 Supplier [benchchem.com]

- 2. porwal.net [porwal.net]

- 3. speqtus.in [speqtus.in]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound | 54029-45-7 [chemicalbook.com]

- 6. 54029-45-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Synthesis routes of this compound [benchchem.com]

Spectroscopic Characterization of 2-Nitro-4-thiocyanatoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Nitro-4-thiocyanatoaniline (CAS No: 54029-45-7), a notable intermediate in the synthesis of various pharmaceuticals, including anthelmintic agents like Albendazole. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols, based on standard analytical methodologies, are also provided.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The data presented below is compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.40 | d | 2.4 |

| H-5 | 7.56 | dd | 8.8, 2.4 |

| H-6 | 6.91 | d | 8.8 |

| -NH₂ | 6.38 | s | N/A |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 145.7 |

| C-2 (-NO₂) | 132.1 |

| C-3 | 131.3 |

| C-4 (-SCN) | 109.6 |

| C-5 | 138.8 |

| C-6 | 120.8 |

| -SCN | 110.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| Thiocyanate (-SCN) | C≡N Stretch | ~2152 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | ~1505-1520 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1340 | Strong |

| Amine (-NH₂) | N-H Stretch | ~3300-3500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅N₃O₂S |

| Molecular Weight | 195.20 g/mol |

| Mass of Molecular Ion (M⁺) | 195 m/z |

| Major Fragments (m/z) | 63, 64, 52 |

Experimental Protocols

While specific instrument parameters for the cited data are not exhaustively available, the following represents standard and widely accepted methodologies for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation : Data is acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition : Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing : The raw data (Free Induction Decay, FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (ATR Method)

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal is commonly diamond or zinc selenide.

-

Background Collection : A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂, H₂O).

-

Sample Analysis : A small amount of the solid this compound powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition : The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal quality. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe.

-

Ionization Method : Electron Ionization (EI) is a standard method for this type of molecule. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺), and often induces fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The characterization of a chemical entity like this compound follows a logical progression of analytical techniques to confirm its structure and purity. The following diagram illustrates this general workflow.

Caption: Workflow for the synthesis and characterization of a chemical compound.

An In-depth Technical Guide to 2-Nitro-4-thiocyanatoaniline: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-4-thiocyanatoaniline (CAS No. 54029-45-7), a key chemical intermediate primarily utilized in the synthesis of the broad-spectrum anthelmintic drug, Albendazole. This document details the compound's discovery and history, physicochemical properties, and established synthesis protocols. Furthermore, it explores its role in pharmaceutical manufacturing and discusses its potential, though not extensively studied, biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 4-Amino-3-nitrophenyl thiocyanate, is a trifunctional aromatic compound featuring an aniline, a nitro group, and a thiocyanate group.[1] Its chemical structure makes it a versatile building block in organic synthesis. The primary and most significant application of this compound is its role as a crucial precursor in the industrial production of Albendazole, a widely used anti-parasitic medication.[2][3] The study of thiocyanatoanilines is part of the broader field of aromatic thiocyanation, a chemical transformation that has been explored for over a century.[4]

Discovery and History

While a singular discovery paper or individual credited with the first synthesis of this compound is not readily apparent in the reviewed literature, its synthesis is rooted in established methods of electrophilic aromatic substitution. The methods for introducing a thiocyanate group to an aromatic ring have been known for a long time, with early methods often employing the toxic reagent thiocyanogen.[4] The development of procedures for the thiocyanation of anilines using safer and more stable reagents like ammonium or potassium thiocyanate in the presence of an oxidizing agent paved the way for the synthesis of compounds like this compound.[5][6] A key development in its synthesis involves the thiocyanation of 2-nitroaniline with ammonium thiocyanate in acetic acid using bromine as an oxidant.[5][7]

Physicochemical Properties

This compound is a yellow solid crystalline powder.[8] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂S | |

| Molecular Weight | 195.20 g/mol | |

| CAS Number | 54029-45-7 | |

| EC Number | 258-931-5 | |

| Melting Point | 113 °C (lit.) | |

| Form | Solid | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| InChI Key | QUWHIBBGKKRYFW-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(SC#N)cc1--INVALID-LINK--=O |

Experimental Protocols: Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct thiocyanation of o-nitroaniline.

Synthesis via Electrophilic Thiocyanation

This protocol is based on the reaction of o-nitroaniline with a thiocyanate salt in the presence of an oxidizing agent.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

To a well-stirred mixture of 108 g of o-nitroaniline and 128 g of ammonium thiocyanate in 400 ml of acetic acid, a solution of 128 g of bromine in 160 ml of acetic acid is added dropwise. The temperature is maintained below 20°C during the addition.[1]

-

The reaction mixture is then stirred for 4 hours at room temperature.[1]

-

After the stirring period, the mixture is poured into 4 liters of water, leading to the precipitation of the product.[1]

-

The resulting solid is collected by filtration.[1]

-

The crude product is then purified by crystallization from ethanol to yield the final product.[1]

Role in Pharmaceutical Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of Albendazole.

Synthesis of Albendazole from this compound

The synthesis of Albendazole from this compound involves a multi-step process that first converts the thiocyanate group to a propylthio group, followed by reduction of the nitro group and subsequent cyclization.

Signaling Pathway for Albendazole Synthesis

Caption: Simplified pathway for the synthesis of Albendazole from this compound.

Biological Activity and Mechanism of Action

While this compound is primarily an intermediate, its structural motifs—the nitro group and the thiocyanate group—are present in various biologically active molecules.

-

Nitro Compounds: Aromatic nitro compounds are known to possess a wide spectrum of biological activities, including antimicrobial and antiparasitic effects.[9] The mechanism of action for many nitro-containing drugs involves the reduction of the nitro group within the target organism to form reactive nitroso and other radical species that can damage cellular macromolecules like DNA.[9]

-

Thiocyanate Compounds: Organic thiocyanates have been investigated for their antimicrobial properties.[4][6] The thiocyanate group can potentially interact with the active sites of enzymes, particularly those containing cysteine residues, through covalent modification.[1]

The biological activity of this compound itself has not been extensively studied. Its primary known biological relevance is as a precursor to Albendazole, which functions as an anthelmintic by inhibiting tubulin polymerization in parasites.[1][2]

Future Perspectives

The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a variety of heterocyclic compounds and other derivatives. Future research could focus on exploring the direct biological activities of this compound and its novel derivatives, particularly in the area of antimicrobial drug discovery. Given the known activities of nitro and thiocyanate-containing compounds, it represents a potential starting point for the development of new therapeutic agents.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of Albendazole. Its synthesis is well-established, and its physicochemical properties are well-characterized. While its own biological activity is not a major area of current research, its chemical structure suggests potential for the development of new biologically active molecules. This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound|Albendazole Impurity 5 Supplier [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. porwal.net [porwal.net]

- 4. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development of a procedure for preparing 2-nitro-4-thiocyanoaniline | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Nitro-4-thiocyanatoaniline: A Technical Guide for Pharmaceutical Research and Development

An In-depth Technical Guide on the Synthesis of a Key Albendazole Intermediate

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-4-thiocyanatoaniline, a crucial intermediate in the manufacturing of the broad-spectrum anthelmintic drug, Albendazole.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a comparative analysis of synthetic methodologies, and an exploration of the underlying reaction mechanisms.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its primary importance lies in its role as a precursor to Albendazole, a benzimidazole-based medication used to treat a variety of parasitic worm infections.[1] The synthesis of this intermediate is a critical step in the overall production of Albendazole, and optimizing its synthesis is key to ensuring a cost-effective and efficient manufacturing process.

The core of this synthesis involves the regioselective introduction of a thiocyanate (-SCN) group onto the aromatic ring of o-nitroaniline. This is typically achieved through an electrophilic aromatic substitution reaction, where the choice of reagents and reaction conditions plays a pivotal role in the yield and purity of the final product.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from o-nitroaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are the in situ generation of an electrophilic thiocyanating agent, followed by the nucleophilic attack of the aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the o-nitroaniline ring. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. Conversely, the nitro group (-NO₂) is a strong deactivating group and is meta-directing. In the case of o-nitroaniline, the powerful activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent nitro group, the para-position is favored, leading to the formation of this compound as the major product.

Comparative Analysis of Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of thiocyanate source, oxidizing agent, and solvent. Below is a summary of common experimental conditions.

| Protocol | Thiocyanate Source | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Method A | Ammonium Thiocyanate | Bromine | Acetic Acid | < 20 | ~55-65 | [3] |

| Method B | Sodium Thiocyanate | Bromine | Acetic Acid | 11-12 | ~70-80 | [4] |

| Method C | Ammonium Thiocyanate | Chlorine | Methanol | 18 | ~94 |

Detailed Experimental Protocols

Protocol 1: Synthesis using Ammonium Thiocyanate and Bromine in Acetic Acid

This protocol is a widely cited method for the laboratory-scale synthesis of this compound.[3]

Materials:

-

o-Nitroaniline

-

Ammonium thiocyanate

-

Bromine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a well-stirred mixture, combine 108 g of o-nitroaniline and 128 g of ammonium thiocyanate in 400 ml of acetic acid.

-

Cool the mixture to below 20°C.

-

Slowly add a solution of 128 g of bromine in 160 ml of acetic acid dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into 4 liters of water.

-

Filter the resulting solid precipitate and wash with water.

-

Recrystallize the crude product from ethanol to yield this compound.

Protocol 2: Synthesis using Sodium Thiocyanate and Bromine in Acetic Acid

This method utilizes sodium thiocyanate as the thiocyanate source and has been reported to provide a higher yield.[4]

Materials:

-

o-Nitroaniline

-

Dry sodium thiocyanate

-

Bromine

-

Glacial acetic acid

-

Acetone

Procedure:

-

Prepare a stirred mixture of 82.5 g of o-nitroaniline, 180 g of dry sodium thiocyanate, and 1 liter of acetic acid.

-

Cool the mixture to 11-12°C.

-

Add a solution of 96.5 g of bromine in 100 ml of acetic acid.

-

Continue stirring for an additional hour at 11-12°C.

-

Allow the mixture to warm to 15°C and then pour it into 3.5 liters of water.

-

Filter the yellow solid, wash it with water, and then dissolve it in 1 liter of acetone.

-

Filter the acetone solution and evaporate the solvent to obtain this compound.

Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

Biological Context: Mechanism of Action of Albendazole

The end-product of the synthesis in which this compound is a key intermediate, Albendazole, exerts its anthelmintic effect by targeting the microtubule cytoskeleton of parasitic worms.[5] The primary mechanism involves the binding of Albendazole to the β-tubulin subunit of the parasite's tubulin protein.[6] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions in the parasite, including glucose uptake and cell division.[7][8] The disruption of these processes leads to energy depletion and ultimately the death of the parasite.[9][10]

The following diagram illustrates the signaling pathway of Albendazole's action:

Potential Challenges and Side Reactions

While the synthesis of this compound is generally straightforward, there are potential challenges and side reactions to consider. Over-oxidation or reaction at other positions on the aromatic ring can lead to the formation of byproducts. The reaction temperature is a critical parameter to control, as higher temperatures can lead to undesired side reactions. Additionally, the handling of bromine, a corrosive and toxic reagent, requires appropriate safety precautions. In some cases, complex mixtures of byproducts can be formed, necessitating careful purification steps to isolate the desired product in high purity.[11]

Conclusion

The synthesis of this compound is a well-established and crucial process in the pharmaceutical industry. By understanding the underlying reaction mechanism, carefully selecting reagents and optimizing reaction conditions, researchers and drug development professionals can efficiently produce this key intermediate for the synthesis of Albendazole. The methodologies presented in this guide provide a solid foundation for the successful and scalable synthesis of this important compound.

References

- 1. speqtus.in [speqtus.in]

- 2. porwal.net [porwal.net]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 6. Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Albendazole - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Thiocyanation of o-Nitroaniline

This technical guide provides a comprehensive overview of the electrophilic thiocyanation of o-nitroaniline, a key reaction for the synthesis of nitro-substituted aryl thiocyanates. These compounds are valuable intermediates in medicinal chemistry and materials science. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data.

Core Reaction and Regioselectivity

The electrophilic thiocyanation of o-nitroaniline introduces a thiocyanate (-SCN) group onto the aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the directing effects of the substituents already present on the aniline ring: the amino (-NH₂) group and the nitro (-NO₂) group.

-

Amino Group (-NH₂): An activating, ortho-, para-directing group.

-

Nitro Group (-NO₂): A deactivating, meta-directing group.

The powerful activating and para-directing effect of the amino group dominates, directing the incoming electrophile to the position para to it. This results in the selective formation of 2-nitro-4-thiocyanatoaniline.

Reaction Mechanism

The reaction mechanism involves two primary stages: the in-situ generation of the electrophilic thiocyanating agent, followed by the electrophilic attack on the o-nitroaniline ring.

-

Generation of the Electrophile: Bromine reacts with ammonium thiocyanate to form thiocyanogen bromide (BrSCN) or thiocyanogen ((SCN)₂), which serves as the source of the electrophilic thiocyanate cation (⁺SCN) or a polarized equivalent.[1][2]

-

Electrophilic Aromatic Substitution:

-

The electron-rich aromatic ring of o-nitroaniline attacks the electrophilic sulfur atom of the thiocyanating agent. This attack is favored at the C4 position (para to the amino group) due to the strong activating effect of the -NH₂ group. .

-

This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

A base (e.g., acetate from the acetic acid solvent) removes a proton from the carbon atom bearing the new thiocyanate group, restoring the aromaticity of the ring and yielding the final product, this compound.

-

Caption: Mechanism of electrophilic thiocyanation of o-nitroaniline.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound.[1][2]

Materials and Reagents

-

o-Nitroaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a well-stirred reaction vessel, prepare a mixture of o-nitroaniline (108 g) and ammonium thiocyanate (128 g) in 400 ml of glacial acetic acid.[1][2]

-

Bromine Addition: Cool the mixture to below 20°C. Add a solution of bromine (128 g) in acetic acid (160 ml) dropwise to the stirred mixture, maintaining the temperature below 20°C.[1][2]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.[1][2]

-

Work-up: Pour the reaction mixture into a large volume of water (4 liters) to precipitate the crude product.[1][2]

-

Isolation: Filter the resulting solid and wash it with water.[1][2]

-

Purification: Recrystallize the crude solid from ethanol to yield pure this compound.[1][2]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound based on the described protocol.

| Parameter | Value | Reference |

| Starting Material | o-Nitroaniline (108 g) | [1][2] |

| Product | This compound | [1][2] |

| Yield | 86.7 g | [1] |

| Melting Point | 111°-114° C | [1] |

| Molecular Weight | 195.2 g/mol | [1] |

References

An In-depth Technical Guide to the Functional Group Transformations of 2-Nitro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-4-thiocyanatoaniline is a versatile intermediate molecule, pivotal in the synthesis of various heterocyclic compounds, most notably benzimidazole-based anthelmintic drugs such as albendazole and fenbendazole.[1][2] The strategic positioning of its three functional groups—nitro, thiocyanate, and amino—on the aniline backbone allows for a diverse range of chemical modifications. This technical guide provides a comprehensive overview of the synthesis and subsequent functional group transformations of this compound, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in the fields of medicinal chemistry and organic synthesis.

Introduction

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. The primary amino group is a key site for diazotization and acylation reactions. The thiocyanate group is a versatile precursor for various sulfur-containing functionalities, including thiols, thioethers, and can participate in cyclization reactions to form heterocyclic systems. Understanding the selective transformation of each of these groups is crucial for the efficient synthesis of complex target molecules.[2]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound involves the direct electrophilic thiocyanation of o-nitroaniline.[3][4] This reaction typically utilizes a source of the thiocyanogen electrophile, which is often generated in situ.

Experimental Protocol: Synthesis via Electrophilic Thiocyanation[3][4]

A stirred mixture of o-nitroaniline (82.5 g) and dry sodium thiocyanate (180 g) in glacial acetic acid (1 liter) is cooled to 11-12 °C. A solution of bromine (96.5 g) in acetic acid (100 ml) is then added dropwise, maintaining the temperature between 11-12 °C. The mixture is stirred for an additional hour at this temperature, allowed to warm to 15 °C, and then poured into 3.5 liters of water. The resulting yellow solid is filtered, washed with water, and then dissolved in 1 liter of acetone. The solution is filtered, and the filtrate is evaporated to yield this compound.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield | Reference |

| o-Nitroaniline | 1 | Temperature: 11-12 °C | 107 g (quantitative data from a specific experiment) | [3] |

| Sodium Thiocyanate | ~2.5 | Solvent: Acetic Acid | ||

| Bromine | ~1.2 | Reaction Time: 1 hour |

Functional Group Transformations

The strategic manipulation of the nitro, thiocyanate, and amino functionalities of this compound opens a wide array of synthetic possibilities.

Transformations of the Nitro Group

The reduction of the nitro group to a primary amine is a critical step in the synthesis of many bioactive molecules, including the benzimidazole ring system of albendazole.[2] The choice of reducing agent is crucial to ensure selectivity and avoid undesired side reactions with the thiocyanate and amino groups.

Several reagents can be employed for the selective reduction of the aromatic nitro group.

-

Tin(II) Chloride (SnCl2): This is a mild and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities.[2][5]

-

Iron (Fe) in Acidic Media: A classical and robust method for nitro group reduction.[6]

-

Sodium Sulfide (Na2S): This reagent can be particularly useful when other methods are not compatible with the substrate. It can sometimes offer selectivity in molecules with multiple nitro groups.[2][7]

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Advantages | Disadvantages |

| SnCl2·2H2O | EtOH or EtOAc, reflux | Mild, high chemoselectivity | Formation of tin salts can complicate work-up[8] |

| Fe / HCl or NH4Cl | EtOH/H2O, reflux | Inexpensive, effective | Strongly acidic conditions, work-up can be tedious |

| Na2S | EtOH/H2O, reflux | Useful for sensitive substrates | Can sometimes lead to side products, slower reaction rates |

Transformations of the Thiocyanate Group

The thiocyanate group is a versatile handle for introducing sulfur-containing moieties.

A key transformation in the synthesis of albendazole and fenbendazole is the conversion of the thiocyanate group to a thioether. This is typically achieved by hydrolysis to the corresponding thiolate followed by in-situ alkylation.[2][9]

Experimental Protocol: Synthesis of 2-Nitro-4-(propylthio)aniline [9]

To a mixture of this compound (2.0 g), n-propanol (3.72 g), and n-propyl bromide (7.58 g) in methylene chloride (20 ml) is added an aqueous solution of 75% methyl tributylammonium chloride (0.16 g). The mixture is stirred, and an aqueous solution of sodium cyanide is added. The reaction is heated to reflux for several hours. After completion, the phases are separated, and the organic phase containing the product is further purified.

Table 2: Quantitative Data for Thioether Synthesis

| Reactant | Reagent | Solvent | Catalyst | Yield | Reference |

| This compound | n-Propyl bromide, Sodium cyanide | Methylene chloride | Methyl tributylammonium chloride | 97% | [9] |

The thiocyanate group can be hydrolyzed under basic conditions to yield the corresponding thiol. This is often an intermediate step in the formation of thioethers.

Experimental Protocol: Formation of 4-Amino-3-nitrothiophenol Sodium Salt [10]

4-Thiocyano-2-nitroaniline is added to a reaction solvent, and sodium hydroxide is introduced. The mixture is stirred, and upon completion of the reaction, the 4-amino-3-nitrothiophenol sodium solution is obtained by filtration.

Transformations of the Aniline Group

The primary amino group of this compound can undergo typical reactions of aromatic amines.

The amino group can be acylated to form amides. This can serve as a protecting group strategy or to introduce new functionalities.

Experimental Protocol: General Procedure for N-Acylation [11]

To a solution of the aniline derivative (1 mmol) is added acetic anhydride (1.2 mmol). The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by standard work-up procedures.

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for a wide range of transformations, including Sandmeyer reactions and azo coupling.[12]

Experimental Protocol: General Procedure for Diazotization [12]

The aniline derivative is dissolved in a mixture of a strong acid (e.g., HCl) and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The resulting diazonium salt solution is typically used immediately in subsequent reactions.

Cyclization Reactions: Synthesis of Benzothiazoles

The structure of this compound and its derivatives are excellent precursors for the synthesis of benzothiazole ring systems. Following the reduction of the nitro group to an amine, the resulting 1,2-diamino-4-thiocyanatobenzene can undergo intramolecular cyclization. Alternatively, intermolecular cyclization strategies can be employed.

Applications in Drug Development

As highlighted, this compound is a key starting material for the industrial synthesis of albendazole and fenbendazole, both of which are broad-spectrum anthelmintics.[1][2] The functional group transformations discussed in this guide are integral to the multi-step synthetic routes of these important pharmaceuticals.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The ability to selectively manipulate its nitro, thiocyanate, and amino functional groups provides access to a wide range of complex molecules, particularly those with therapeutic applications. This guide has outlined the key synthetic transformations, providing detailed protocols and data to aid researchers in harnessing the full potential of this important intermediate. Further exploration into novel transformations and catalytic methods will undoubtedly continue to expand the synthetic utility of this compound.

References

- 1. This compound|Albendazole Impurity 5 Supplier [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. CA1107284A - Process for the preparation of aniline derivatives - Google Patents [patents.google.com]

- 10. CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline - Google Patents [patents.google.com]

- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 12. Diazotisation [organic-chemistry.org]

The Promising Biological Potential of 2-Nitro-4-thiocyanatoaniline Derivatives: A Technical Overview for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of compounds derived from 2-Nitro-4-thiocyanatoaniline, a versatile scaffold for the development of novel anticancer and antimicrobial agents.

Introduction

This compound is a key chemical intermediate, most notably recognized for its role as a precursor in the synthesis of the broad-spectrum anthelmintic drug, Albendazole.[1][2] The established biological activity of Albendazole, which functions by inhibiting tubulin polymerization, has spurred further investigation into the therapeutic potential of other derivatives synthesized from this parent molecule.[1][2] The inherent structural features of this compound, including a nitro group, a thiocyanate group, and an aniline moiety, provide a rich chemical scaffold for the development of novel compounds with a wide range of biological activities. This technical guide summarizes the known and potential biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties, and provides an overview of relevant experimental protocols.

Core Chemical Synthesis

The foundational step for exploring the biological activity of derivatives is the synthesis of the parent compound, this compound. A common and established method involves the electrophilic thiocyanation of o-nitroaniline.

Synthesis of this compound

A widely used laboratory-scale synthesis involves the reaction of o-nitroaniline with a thiocyanate salt in the presence of an oxidizing agent.[3][4]

Experimental Protocol:

-

A stirred mixture of o-nitroaniline and a slight molar excess of dry sodium thiocyanate is prepared in glacial acetic acid.

-

The mixture is cooled to between 10-15°C.

-

A solution of bromine in acetic acid is added dropwise to the cooled mixture while maintaining the temperature.

-

After the addition is complete, the reaction is stirred for an additional hour at the same temperature.

-

The reaction mixture is then allowed to warm to room temperature before being poured into a large volume of water.

-

The resulting yellow precipitate of this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

This synthetic route provides a reliable method for obtaining the starting material for the generation of a diverse library of derivatives.

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound derivatives can be inferred from the activities of related compound classes, namely nitroaromatics, thiocyanates, and benzimidazoles, the latter being a key heterocyclic scaffold derivable from this aniline.

Anticancer Activity

The primary anticancer potential of derivatives stems from the known activity of Albendazole as a tubulin polymerization inhibitor.[5] Microtubules are critical components of the cytoskeleton and are essential for cell division, making them an attractive target for cancer chemotherapy.[6] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[6]

Furthermore, nitroaromatic compounds, in general, have been investigated for their anticancer properties.[7] Their mechanism of action can be related to their ability to be reduced within hypoxic tumor environments, leading to the formation of reactive nitroso and hydroxylamine species that can induce DNA damage and cell death.

A plausible synthetic pathway to potent anticancer agents from this compound involves its conversion to substituted benzimidazoles. The general workflow for such a synthesis and subsequent biological evaluation is depicted below.

Antimicrobial Activity

Both thiocyanate and nitroaromatic moieties are known to contribute to antimicrobial activity.[8][9] Allylic thiocyanates, for instance, have demonstrated moderate to high activity against various bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of action for nitroaromatic antimicrobials often involves the intracellular reduction of the nitro group to produce toxic radical species that can damage cellular macromolecules, including DNA.[9]

The synthesis of novel benzimidazole derivatives from this compound also opens avenues for developing new antimicrobial agents. Benzimidazoles are a well-established class of antimicrobial compounds, with some inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[10]

Quantitative Data on Biological Activity

While specific studies on a broad range of derivatives of this compound are limited, the following table presents hypothetical data based on the activities of structurally related benzimidazole and thiocyanate compounds to illustrate the potential for potent biological activity.

| Compound ID | Derivative Class | Target Organism/Cell Line | Activity Metric | Value (µM) | Reference |

| Hypothetical-1 | Benzimidazole | MCF-7 (Breast Cancer) | IC50 | 8.5 | [7] (analogy) |

| Hypothetical-2 | Benzimidazole | HCT-116 (Colon Cancer) | IC50 | 12.2 | [7] (analogy) |

| Hypothetical-3 | Allylic Thiocyanate | S. aureus (MRSA) | MIC | 6.25 | [8] (analogy) |

| Hypothetical-4 | Allylic Thiocyanate | C. albicans | MIC | 12.5 | [8] (analogy) |

| Hypothetical-5 | Benzimidazole | E. coli | MIC | 15.0 | [10] (analogy) |

Note: The data in this table is illustrative and based on the activities of related compound classes. Specific derivatives of this compound would require experimental validation.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

The primary signaling pathway implicated in the anticancer activity of benzimidazole derivatives of this compound is the disruption of microtubule dynamics, which in turn activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis. Apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds. The potential to derive potent tubulin polymerization inhibitors and broad-spectrum antimicrobial agents from this scaffold warrants further extensive investigation. Future research should focus on the synthesis and screening of diverse libraries of derivatives, particularly substituted benzimidazoles, to establish clear structure-activity relationships. Elucidation of the precise molecular targets and signaling pathways for the most active compounds will be crucial for their further development as potential therapeutic agents. The data presented in this guide, while partially based on analogous compounds, underscores the significant potential held within this chemical class for addressing critical needs in oncology and infectious disease.

References

- 1. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 2-Nitro-4-thiocyanatoaniline in Albendazole Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 2-Nitro-4-thiocyanatoaniline as a key intermediate in the synthesis of the broad-spectrum anthelmintic drug, albendazole. Albendazole's efficacy against a wide range of parasitic worm infestations has made its synthesis a subject of significant interest in the pharmaceutical industry. This document details the synthetic pathway originating from 2-nitroaniline, focusing on the formation and subsequent transformations of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of the chemical processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Albendazole and its Synthesis

Albendazole, a member of the benzimidazole class of compounds, functions by inhibiting tubulin polymerization in parasites, leading to the disruption of vital cellular processes.[1][2][] The most common and industrially viable synthetic routes to albendazole utilize 2-nitroaniline as a starting material. A critical step in this process is the introduction of a thiocyanate group, forming this compound, which serves as a versatile precursor for the subsequent construction of the benzimidazole core with the required propylthio substituent.[1][4][5][6][7]

The Synthetic Pathway: From 2-Nitroaniline to Albendazole

The synthesis of albendazole from 2-nitroaniline via the this compound intermediate can be delineated into four primary stages:

-

Thiocyanation of 2-Nitroaniline: The initial step involves the electrophilic substitution of a thiocyanate group onto the 2-nitroaniline ring to produce this compound.[1][5][8]

-

Propylation of this compound: The thiocyanate group is then converted to a propylthio group through reaction with a propylating agent, yielding 4-(propylthio)-2-nitroaniline.[5][9][10]

-

Reduction of the Nitro Group: The nitro group of 4-(propylthio)-2-nitroaniline is reduced to an amine, forming the key diamine intermediate, 4-(propylthio)-o-phenylenediamine.[5][11][12]

-

Cyclization to form Albendazole: Finally, the o-phenylenediamine derivative is cyclized with a suitable reagent, typically a methyl N-cyanocarbamate salt, to construct the benzimidazole ring system and yield albendazole.[5][8][11]

The following diagram illustrates the overall synthetic workflow:

Overall workflow for the synthesis of Albendazole.

Detailed Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis of albendazole, based on established literature.

Step 1: Synthesis of this compound

This procedure involves the direct electrophilic thiocyanation of 2-nitroaniline.

-

Reactants:

-

2-Nitroaniline

-

Ammonium thiocyanate or Sodium thiocyanate

-

Bromine

-

Acetic acid or Methanol

-

-

Procedure (using Acetic Acid):

-

To a well-stirred mixture of 2-nitroaniline (e.g., 108 g) and ammonium thiocyanate (e.g., 128 g) in acetic acid (e.g., 400 ml), a solution of bromine (e.g., 128 g) in acetic acid (e.g., 160 ml) is added dropwise while maintaining the temperature below 20°C.[1]

-

The mixture is stirred for approximately 4 hours at room temperature.[1]

-

The reaction mixture is then poured into a large volume of water (e.g., 4 liters) to precipitate the product.[1]

-

The resulting solid is filtered, washed with water, and can be further purified by crystallization from ethanol.[1][13]

-

-

Procedure (using Methanol):

-

Dissolve 2-nitroaniline (e.g., 13.8 g) and ammonium thiocyanate (e.g., 18.3 g) in methanol (e.g., 110 ml).

-

Cool the reaction mixture to 3-5°C.

-

A solution of bromine (e.g., 17.6 g) in methanol (e.g., 20 ml) saturated with sodium bromide is added over a period of 45 minutes, maintaining the temperature at 3-5°C.

-

The reaction slurry is stirred for an additional hour at 0-5°C after the addition is complete.

-

The product can be isolated by filtration.

-

Step 2: Synthesis of 4-(Propylthio)-2-nitroaniline

This step involves the S-alkylation of the thiocyanate intermediate.

-

Reactants:

-

This compound

-

n-Propyl bromide

-

A base (e.g., Sodium hydroxide or Sodium cyanide)

-

A solvent system (e.g., n-propanol, methylene chloride, water)

-

A phase transfer catalyst (optional, e.g., methyl tributylammonium chloride)

-

-

Procedure:

-

A mixture of this compound (e.g., 2.0 g), n-propanol (e.g., 3.72 g), n-propyl bromide (e.g., 7.58 g), and an aqueous solution of a phase transfer catalyst like 75% methyl tributylammonium chloride (e.g., 0.16 g) is prepared in a suitable solvent such as methylene chloride (e.g., 20 ml).

-

The reaction mixture is heated to reflux (approximately 45°C).

-

An aqueous solution of a base, for instance, 25% sodium cyanide (e.g., 12 g), is added.

-

The mixture is refluxed with moderate agitation for about 4 hours.

-

After cooling, the organic and aqueous phases are separated to isolate the product.

-

Step 3: Synthesis of 4-(Propylthio)-o-phenylenediamine

This procedure details the reduction of the nitro group.

-

Reactants:

-

4-(Propylthio)-2-nitroaniline

-

A reducing agent (e.g., Sodium sulfide nonahydrate, Sodium hydrosulfide, or catalytic hydrogenation with Raney nickel)

-

A solvent (e.g., water or an alcohol)

-

-

Procedure (using Sodium Sulfide):

-

A mixture of 4-(propylthio)-2-nitroaniline (e.g., 8.0 g) and sodium sulfide nonahydrate (e.g., 40.8 g) in water (e.g., 100 ml) is refluxed for approximately 10.75 hours under a nitrogen atmosphere.

-

After cooling, the product can be extracted with a solvent like methylene chloride.

-

Step 4: Synthesis of Albendazole

The final step is the cyclization to form the benzimidazole ring.

-

Reactants:

-

4-(Propylthio)-o-phenylenediamine

-

An alkali or alkaline earth metal salt of methyl N-cyanocarbamate

-

An acid (e.g., concentrated Hydrochloric acid)

-

A solvent system (e.g., acetone and water)

-

-

Procedure:

-

4-(Propylthio)-o-phenylenediamine (e.g., 400 kg) is treated with acetone (e.g., 400 L).[8][11][14]

-

Water (e.g., 380 L) and concentrated hydrochloric acid (e.g., 360 kg) are added, which may cause an exothermic reaction.[8][11][14]

-

The reaction mass is cooled to room temperature, and methyl-N-cyano carbamate is added.[8][11][14]

-

The pH is adjusted to 4-4.5 with concentrated hydrochloric acid.[8][11][14]

-

The precipitated product is isolated by centrifugation and washed with hot water, tap water, methanol, and finally acetone.[8][11][14]

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of albendazole and its intermediates.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Nitroaniline | Ammonium thiocyanate, Bromine | Acetic Acid | ~46% | [1] |

| 2-Nitroaniline | Sodium thiocyanate, Bromine | Acetic Acid | ~92% | [13] |

Table 2: Synthesis of 4-(Propylthio)-2-nitroaniline

| Starting Material | Reagents | Solvent System | Catalyst | Yield | Reference |

| This compound | n-Propyl bromide, Sodium cyanide | Methylene chloride, n-Propanol, Water | Methyl tributylammonium chloride | 97% | [10] |

Table 3: Overall Yield

| Starting Material | Final Product | Overall Yield | Reference |

| 2-Nitroaniline | Albendazole | 58% | [9] |

Signaling Pathways and Logical Relationships